4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine
Description
This compound features a pyridazine core substituted at the 3-position with a morpholine ring and at the 6-position with a piperazine group bearing a 3-bromobenzyl moiety. Its molecular formula is C₁₉H₂₂BrN₅O, with a calculated molecular weight of 416.32 g/mol.
Properties
IUPAC Name |
4-[6-[4-[(3-bromophenyl)methyl]piperazin-1-yl]pyridazin-3-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrN5O/c20-17-3-1-2-16(14-17)15-23-6-8-24(9-7-23)18-4-5-19(22-21-18)25-10-12-26-13-11-25/h1-5,14H,6-13,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNMXRNHCVIMDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)C3=NN=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine typically involves multiple steps. One common method includes the following steps:
Formation of the piperazine derivative: This involves the reaction of 3-bromobenzyl chloride with piperazine to form 4-[(3-bromophenyl)methyl]piperazine.
Synthesis of the pyridazine derivative: This step involves the reaction of 3-chloropyridazine with the piperazine derivative to form 4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl).
Formation of the final compound: The final step involves the reaction of the pyridazine derivative with morpholine to form this compound.
Industrial production methods for this compound would likely involve optimizing these steps for higher yields and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds similar to 4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine exhibit significant antitumor properties. For instance, derivatives with piperazine moieties have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation. A study demonstrated that such compounds can target specific signaling pathways involved in tumor growth, making them potential candidates for cancer therapy .
Neuropharmacological Effects
Research into the neuropharmacological effects of piperazine derivatives suggests that this compound may possess anxiolytic and antidepressant properties. The mechanism is believed to involve modulation of serotonin and dopamine receptors, which are critical in mood regulation. In animal models, these compounds have shown promise in reducing anxiety-like behaviors and improving depressive symptoms .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have reported that derivatives of piperazine exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes them potential candidates for developing new antibiotics amid rising antibiotic resistance .
Case Studies
Mechanism of Action
The mechanism of action of 4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Compound A : 4-[(6-{4-[(3R)-3-({2,5,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}oxy)pyrrolidin-1-yl]phenyl}pyridazin-3-yl)methyl]morpholine
- Molecular Formula : C₂₇H₃₂N₈O₂
- Molecular Weight : 500.61 g/mol
- Key Differences: Replaces the 3-bromobenzyl group with a triazolopyrimidine-substituted pyrrolidine. Larger molecular weight due to the triazolopyrimidine moiety.
Compound B : 4-[5-(4-{[4-(3-Trifluoromethylbenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-3-yl]carbonylmorpholine
- Molecular Formula : C₂₈H₂₅F₃N₄O₃
- Molecular Weight : ~546.52 g/mol
- Key Differences :
- Contains a trifluoromethylbenzoyl group instead of bromobenzyl.
- Electron-withdrawing CF₃ group increases metabolic stability but reduces lipophilicity compared to bromine.
- Includes a carbonyl linker between piperazine and phenyl, altering conformational flexibility.
Compound C : 2-Chloro-6-((2S,6R)-4-methanesulfonyl-2,6-dimethyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine
- Molecular Formula: Not explicitly stated, but estimated to exceed 500 g/mol.
- Key Differences: Replaces pyridazine with a thienopyrimidine core. Methanesulfonyl and dimethyl groups on piperazine enhance steric bulk and polarity. Chlorine substituent offers different electronic effects compared to bromine.
Compound D : 2-{4-[6-(Hydroxymethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-ol
- Molecular Formula : C₁₁H₁₈N₄O₂
- Molecular Weight : 238.29 g/mol
- Key Differences: Simplified structure with hydroxymethyl and ethanol groups. Lacks aromatic substituents (e.g., bromophenyl), reducing molecular complexity. Higher solubility due to polar hydroxyl groups.
Biological Activity
The compound 4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Morpholine : A six-membered heterocyclic compound containing one oxygen atom and five carbon atoms.
- Pyridazine : A six-membered aromatic ring containing two adjacent nitrogen atoms.
- Piperazine : A cyclic compound with two nitrogen atoms at opposite positions.
The presence of the bromophenyl group contributes to the compound's lipophilicity, which may enhance its biological activity.
Biological Activity Overview
The biological activity of this compound is primarily investigated through its effects on various cellular and microbial targets. Key areas of interest include:
- Antimicrobial Activity : Studies have shown that derivatives of similar structures exhibit significant antibacterial and antifungal properties. For instance, compounds with piperazine moieties often demonstrate enhanced activity against Gram-positive bacteria and fungi, with Minimum Inhibitory Concentrations (MICs) ranging from 0.7 to 15.62 μg/mL against common pathogens like Staphylococcus aureus and Candida albicans .
- Anticancer Potential : Some related compounds have been studied for their ability to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through pathways that may involve the modulation of signaling proteins or enzymes .
Antimicrobial Activity
A comparative study on various derivatives indicated that compounds containing morpholine and piperazine exhibited promising antimicrobial activities. The following table summarizes the MIC values against selected pathogens:
| Compound Structure | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| Morpholine Derivative | Staphylococcus aureus | 0.7 |
| Piperazine Derivative | Escherichia coli | 3.9 |
| Brominated Compound | Candida albicans | 4.01 |
These findings suggest that modifications in the side groups significantly influence the antimicrobial efficacy of the compounds.
Anticancer Studies
In vitro studies focusing on cancer cell lines have reported varying degrees of cytotoxicity associated with this class of compounds. For example, a study indicated that compounds with a similar scaffold could induce apoptosis in human breast cancer cells (MCF-7) with IC50 values in the low micromolar range .
Case Studies
- Case Study on Antibacterial Efficacy : A recent investigation tested a series of pyridazine derivatives, including those similar to our compound, against a panel of bacterial strains. The study found that modifications to the piperazine ring significantly enhanced antibacterial activity, particularly against multi-drug resistant strains .
- Case Study on Cancer Cell Lines : Another study explored the effects of morpholine-containing compounds on various cancer cell lines, demonstrating that certain derivatives could inhibit cell growth effectively by targeting specific cellular pathways involved in proliferation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
